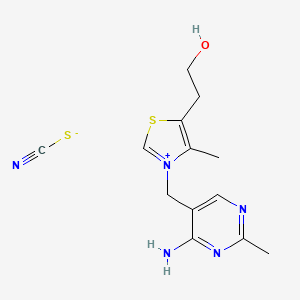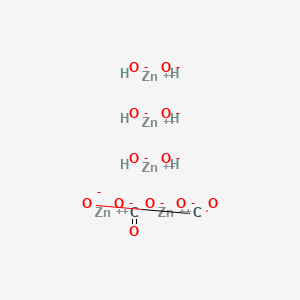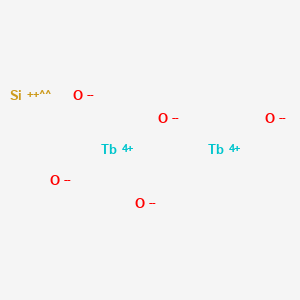
Fmoc-D-Asp(OtBu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Asp(OtBu)-OH, also known as Fmoc-D-Aspartic Acid (OtBu) is an amino acid derivative that is widely used in peptide synthesis. It is a white, crystalline solid that is soluble in many organic solvents and has a molecular weight of 360.36 g/mol. This compound is a versatile, cost-effective reagent for peptide synthesis, providing a variety of advantages for scientists.
科学的研究の応用
Capillary Zone Electrophoresis
The application of Fmoc-D-Asp(OtBu)-OH in scientific research includes its use in capillary zone electrophoresis (CZE) for enantioseparation. With DM-β-CD as a chiral selector, Fmoc-Asp(OtBu)-OH was successfully enantioseparated, demonstrating the compound's utility in analytical chemistry for separating enantiomers of N-Fmoc amino acids, highlighting its significance in resolving complex mixtures and purifying chiral compounds (Wu Hong-li, 2005).
Self-Assembled Structures
This compound's role extends to the study of self-assembled structures in material chemistry and biomedical applications. It forms rod-like structures under various conditions, contributing to the understanding of self-assembly processes in modified amino acids. This research aids in designing novel nanoarchitectures for diverse applications, demonstrating the compound's versatility beyond traditional chemical synthesis (Nidhi Gour et al., 2021).
Peptide Synthesis and Aspartimide Formation
In peptide synthesis, this compound is pivotal in addressing the aspartimide problem, a notorious side reaction. Research has developed new derivatives and protection strategies to minimize aspartimide formation, enhancing the purity and yield of aspartyl-containing peptides. This work is crucial for synthesizing peptides with high fidelity, which is essential for pharmaceutical and biochemical applications (M. Mergler & F. Dick, 2005).
Novel Amino Acid Derivatives
This compound serves as a starting material for synthesizing novel amino acid derivatives, such as 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These nonnatural amino acids, used in combinatorial synthesis, open new avenues for drug discovery and development, showcasing the compound's role in expanding the repertoire of available amino acid derivatives for scientific research (Abdallah Hamze et al., 2003).
High-Throughput Accurate Mass Measurement
Additionally, this compound has been utilized in a high-throughput accurate mass measurement system, demonstrating its application in verifying combinatorial library compounds. This innovative approach provides a means to identify and rectify synthesis problems, ensuring the accuracy and reliability of chemical libraries for drug discovery and other scientific endeavors (Liling. Fang et al., 2003).
Safety and Hazards
作用機序
Target of Action
Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid during protein synthesis.
Mode of Action
This compound is used in solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in organic synthesis. It serves to protect the amine functionality during peptide synthesis. The OtBu group (tert-butyl) is used to protect the carboxylic acid functionality of aspartic acid . The Fmoc group can be removed under mildly basic conditions, and the OtBu group can be removed under acidic conditions, allowing for the selective formation of peptide bonds.
Result of Action
The result of the action of this compound is the successful incorporation of aspartic acid into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides and proteins for use in various research and therapeutic applications.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactive species can influence the efficiency of peptide synthesis. The compound should be stored below +30°C .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-D-Asp(OtBu)-OH involves the protection of the carboxylic acid group of aspartic acid with tert-butyl (OtBu) group, followed by the coupling of Fmoc (9-fluorenylmethoxycarbonyl) group to the amino group of aspartic acid.", "Starting Materials": [ "Aspartic acid", "tert-Butyl alcohol", "9-Fluorenylmethoxycarbonyl chloride", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "1. Protection of carboxylic acid group of aspartic acid with tert-butyl (OtBu) group using tert-butyl alcohol and DIC in DMF solvent.", "2. Removal of excess tert-butyl alcohol and DIC by filtration and washing with ethyl acetate.", "3. Coupling of Fmoc group to the amino group of aspartic acid using Fmoc chloride and DIPEA in DCM solvent.", "4. Removal of excess Fmoc chloride and DIPEA by filtration and washing with ethyl acetate.", "5. Deprotection of tert-butyl group using 50% TFA in DCM solvent.", "6. Removal of excess TFA and DCM by filtration and washing with ethyl acetate.", "7. Neutralization of the acidic solution with NaHCO3 and extraction with DCM.", "8. Washing of the organic layer with water and brine solution.", "9. Drying of the organic layer with anhydrous MgSO4 and filtration.", "10. Evaporation of the solvent to obtain Fmoc-D-Asp(OtBu)-OH as a white solid." ] } | |
| 12883-39-3 | |
分子式 |
C23H25NO6 |
分子量 |
411.4477 |
製品の起源 |
United States |
Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?
A1: this compound serves as a protected form of D-aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the reported solid-phase synthesis, this compound is coupled to the growing peptide chain attached to a solid support. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







